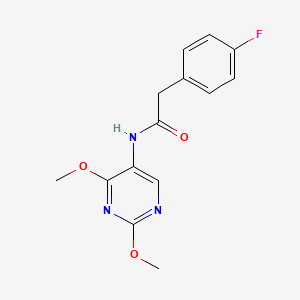

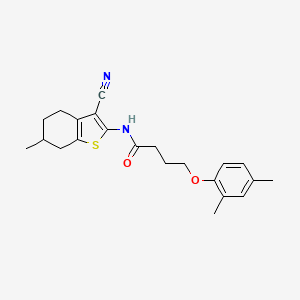

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide often involves multistep chemical procedures, starting from basic building blocks like L-tyrosine methyl ester, D-tyrosine ethyl ester, or 4-fluoro-aniline. These procedures may include coupling reactions using agents like EDCI/HOBt and intermediate compounds such as 5-fluorouracil-1-yl acetic acid. The synthesis aims to explore the antitumor and other biological activities of these compounds by modifying their chemical structure to enhance their efficacy and selectivity (Xiong Jing, 2011; Daoxin Wu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide has been extensively studied using techniques like FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations. These studies reveal insights into the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments, offering a detailed understanding of the molecular interactions and stability (S. Mary et al., 2020).

Chemical Reactions and Properties

The reactivity of N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide derivatives towards various chemical reactions, including hydrolysis and coupling reactions, underscores the compound's versatile chemical nature. These reactions facilitate the synthesis of enantiomers and further derivatives, providing a pathway to explore the compound's potential applications in medicinal chemistry and material science (Xiong Jing, 2011).

Physical Properties Analysis

The physical properties of compounds like N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, including their melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for pharmaceutical formulation. These properties are determined through various analytical techniques, such as X-ray diffraction analysis and NMR spectroscopy, providing essential data for the compound's application development (S. Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity towards hydroformylation, its potential as a ligand for various receptors, and its antimicrobial activity, have been explored through synthetic modifications and bioactivity assays. These studies aim to harness the compound's chemical structure for therapeutic and agricultural applications, demonstrating its versatility and potential utility in diverse fields (S. Banister et al., 2012; V. Kanagarajan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

One significant application of compounds related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is in the field of radioligand imaging. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, closely related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, demonstrates the potential of these compounds in diagnostic imaging and molecular medicine (Dollé et al., 2008).

Anti-inflammatory Properties

In another study, Sunder and Maleraju (2013) synthesized derivatives of a compound closely related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide and evaluated them for anti-inflammatory activity. This highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial and Anti-proliferative Activities

Fahim et al. (2021) reported on the synthesis of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, starting from a compound structurally similar to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide. These compounds showed significant antimicrobial and anti-proliferative activities against breast cancer and liver cancer cells, suggesting their potential in cancer therapy (Fahim et al., 2021).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives of a similar compound, demonstrating selective antitumor activities. This indicates the potential of N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide in developing new anticancer drugs (Xiong Jing, 2011).

Quantum Chemical Analysis for Antiviral Properties

Mary et al. (2020) conducted a quantum chemical analysis of a compound analogous to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, revealing its potential as an antiviral agent, particularly against SARS-CoV-2 (Mary et al., 2020).

Neuroinflammation Imaging

Damont et al. (2015) studied novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammatory processes. The study underscores the use of these compounds in neuroinflammation imaging (Damont et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not well documented in the available sources.

Zukünftige Richtungen

The future directions of research involving this compound are not clear from the available information.

Please note that this information is based on the limited data available and may not be comprehensive. For more detailed information, further research or consultation with a subject matter expert may be required.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJUGQUFDFUTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)